molecular formula C14H22N2 B14274826 1,6-Diaminodiamantane CAS No. 166040-10-4

1,6-Diaminodiamantane

Cat. No.: B14274826
CAS No.: 166040-10-4
M. Wt: 218.34 g/mol
InChI Key: WMBTVDOFORJFEB-UHFFFAOYSA-N
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Description

1,6-Diaminodiamantane is a diamondoid compound characterized by its unique cage-like structure, which is derived from diamantane. Diamondoids are a class of hydrocarbons that possess a diamond-like framework, making them highly stable and rigid. The presence of two amino groups at the 1 and 6 positions of the diamantane structure imparts unique chemical properties to this compound .

Preparation Methods

Chemical Reactions Analysis

1,6-Diaminodiamantane undergoes several types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

    Substitution: The amino groups can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

1,6-Diaminodiamantane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-diaminodiamantane involves its interaction with various molecular targets. In the context of cancer treatment, it acts as a ligand for platinum complexes, enhancing their solubility and efficacy. The compound binds to nucleotides, facilitating the formation of stable complexes that inhibit cancer cell proliferation .

Comparison with Similar Compounds

1,6-Diaminodiamantane can be compared with other diamondoid compounds such as:

Properties

CAS No.

166040-10-4

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-1,6-diamine

InChI

InChI=1S/C14H22N2/c15-13-6-8-3-10-9(13)1-7-2-11(13)12(4-8)14(10,16)5-7/h7-12H,1-6,15-16H2

InChI Key

WMBTVDOFORJFEB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C4CC5CC(C1C3(C5)N)C4(C2)N

Origin of Product

United States

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